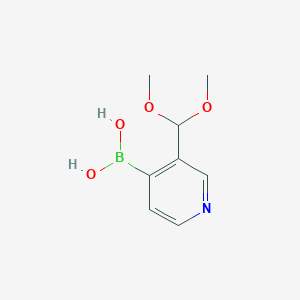

3-(Dimethoxymethyl)pyridin-4-borsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

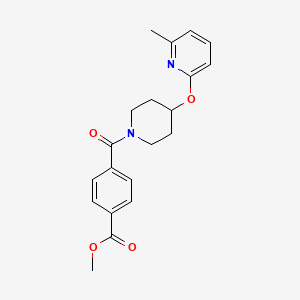

“(3-(Dimethoxymethyl)pyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 2377605-93-9. It has a molecular weight of 197 and its IUPAC name is (3-(dimethoxymethyl)pyridin-4-yl)boronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12BNO4/c1-13-8(14-2)6-5-10-4-3-7(6)9(11)12/h3-5,8,11-12H,1-2H3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), nitrogen (N), and oxygen (O) atoms.Chemical Reactions Analysis

While specific reactions involving this compound are not detailed in the available resources, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kupplung

Diese Verbindung wird als Reagenz in Suzuki-Miyaura-Kupplungsreaktionen verwendet . Die Suzuki-Miyaura-Kupplung ist eine Art von palladiumkatalysierter Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird . Die Reaktionsbedingungen sind mild und funktionellen Gruppen tolerant, wodurch sie in der chemischen Synthese weit verbreitet ist .

Ligandenfreie palladiumkatalysierte Suzuki-Kupplung

Die Verbindung kann in ligandenfreien palladiumkatalysierten Suzuki-Kupplungsreaktionen unter Mikrowellenbestrahlung verwendet werden . Diese Methode kann die Effizienz und Geschwindigkeit der Reaktion möglicherweise erhöhen .

Herstellung von HIV-1-Proteaseinhibitoren

Dieses Boronsäurederivat kann bei der Herstellung von HIV-1-Proteaseinhibitoren verwendet werden . Diese Inhibitoren sind potenzielle Therapeutika für HIV, da sie verhindern können, dass das Virus reift und infektiös wird .

Entwicklung von Krebstherapeutika

Die Verbindung kann bei der Entwicklung potenzieller Krebstherapeutika verwendet werden, wie z. B. PDK1- und Proteinkinase CK2-Inhibitoren . Diese Inhibitoren können potenziell die Signalwege blockieren, die das Wachstum und Überleben von Krebszellen fördern .

Sensoranwendungen

Boronsäuren, einschließlich dieser Verbindung, können mit Diolen und starken Lewis-Basen interagieren, was zu ihrer Nützlichkeit in verschiedenen Sensoranwendungen führt . Diese Anwendungen können homogene Assays oder heterogene Detektion sein .

Biologische Markierung und Proteinmanipulation

Die Wechselwirkung von Boronsäuren mit Diolen ermöglicht ihre Verwendung in verschiedenen Bereichen, die von der biologischen Markierung, der Proteinmanipulation und -modifikation reichen . Dies kann nützlich sein, um die Proteinfunktion und -interaktionen zu untersuchen .

Trennungstechnologien

Boronsäuren können in Trennungstechnologien verwendet werden . Zum Beispiel können sie für die Elektrophorese von glykosylierten Molekülen verwendet werden .

Kontrollierte Freisetzung von Insulin

Boronsäuren können in Polymeren für die kontrollierte Freisetzung von Insulin eingesetzt werden . Dies kann potenziell bei der Behandlung von Diabetes eingesetzt werden .

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic acids, including pyridine boronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (typically palladium), a process known as transmetalation . The metal catalyst also undergoes oxidative addition with an electrophilic organic group, forming a new metal-carbon bond . The organic groups on the metal catalyst then undergo reductive elimination, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, enabling the formation of complex organic molecules from simpler precursors . The exact biochemical pathways affected by 3-(Dimethoxymethyl)pyridine-4-boronic acid would depend on the specific context of its use.

Pharmacokinetics

Boronic acids are generally well-tolerated and environmentally benign . They are relatively stable and readily prepared, making them suitable for use in various chemical reactions .

Result of Action

The primary result of the action of 3-(Dimethoxymethyl)pyridine-4-boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of complex organic molecules, which may have various biological effects depending on their structure.

Action Environment

The efficacy and stability of 3-(Dimethoxymethyl)pyridine-4-boronic acid, like other boronic acids, can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction conditions are exceptionally mild and tolerant of various functional groups .

Eigenschaften

IUPAC Name |

[3-(dimethoxymethyl)pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4/c1-13-8(14-2)6-5-10-4-3-7(6)9(11)12/h3-5,8,11-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZQUICFXPLAAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)C(OC)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2367049.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2367050.png)

![4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2367066.png)